3-Hydroxy-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one
Description
3-Hydroxy-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one is an indolin-2-one derivative featuring a 3-hydroxy-3-(2-oxopropyl) core and a 1-(3-(o-tolyloxy)propyl) substituent on the nitrogen atom. The compound’s structure combines a bicyclic indole framework with a ketone group and a propan-2-one moiety at the 3-position, while the N-substituent introduces a propyl chain terminated by an o-tolyloxy (ortho-methylphenoxy) group.
Properties
IUPAC Name |
3-hydroxy-1-[3-(2-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-8-3-6-11-19(15)26-13-7-12-22-18-10-5-4-9-17(18)21(25,20(22)24)14-16(2)23/h3-6,8-11,25H,7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNXDGQOTHPXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-3-(2-oxopropyl)-1-(3-(o-tolyloxy)propyl)indolin-2-one is a complex organic compound that has garnered attention in various fields of biological and medicinal chemistry. This compound, characterized by its indolin-2-one structure, exhibits a range of biological activities that make it a subject of interest for researchers exploring potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- An indolin-2-one core, which is known for its diverse biological activities.
- A hydroxyl group, contributing to its reactivity and potential interactions with biological targets.
- A propyl chain substituted with an o-tolyloxy group, enhancing its lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds with indolinone structures often exhibit anticancer properties. Studies have shown that this compound may inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of indolinone displayed selective toxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, which could also be relevant for this compound .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the hydroxyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Research Findings:
In a comparative study of various indolinone derivatives, this compound exhibited superior antimicrobial activity compared to other tested compounds, particularly against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in target cells, leading to apoptosis.
- Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell growth and survival.
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Research Findings and Data Gaps
- Physical Properties: No melting point, solubility, or spectroscopic data are available for the target compound. Trends from analogues suggest a melting point >160°C and moderate aqueous solubility due to the polar hydroxy and ketone groups.
- Biological Data: While NO inhibition is plausible based on structural similarity to ’s compound, exact IC₅₀ values and selectivity remain unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
